molecular formula C17H16N2OS2 B2730666 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896344-47-1

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2730666
CAS RN: 896344-47-1
M. Wt: 328.45
InChI Key: XNQKTJKIGQSMDN-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anti-cancer agent. DMXAA was first identified in the late 1990s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing derivatives of thiazole and benzamide, exploring their structural characteristics and potential biological activities. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing anti-inflammatory activity, highlight the significance of structural variations in influencing biological responses (Lynch et al., 2006). This illustrates the broader chemical exploration into thiazole derivatives for pharmaceutical applications.

Anticancer Activity

A significant area of research involves evaluating the anticancer potential of thiazole and benzamide derivatives. Studies have demonstrated the synthesis of novel compounds with promising anticancer activities against various human cancer cell lines, indicating the therapeutic potential of these molecules (Tiwari et al., 2017; Ravinaik et al., 2021). Such studies underscore the relevance of these compounds in developing new cancer therapies.

Corrosion Inhibition

Research has also explored the application of benzothiazole derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting steel in acidic environments. These findings suggest a potential industrial application for thiazole and benzamide derivatives in corrosion protection (Hu et al., 2016).

Gelation Behavior and Material Science

Thiazole derivatives have been investigated for their gelation properties, with studies focusing on how methyl functionality and non-covalent interactions affect gelation behavior. This research has implications for the development of new materials with specific mechanical and thermal properties (Yadav & Ballabh, 2020).

Antimicrobial Agents

The synthesis and evaluation of thiazole-containing compounds as antimicrobial agents represent another area of interest. These studies have led to the identification of compounds with potent activity against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial drugs (Bikobo et al., 2017).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-10-8-11(2)15-14(9-10)22-17(18-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQKTJKIGQSMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

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